4-Butoxyaniline

Description

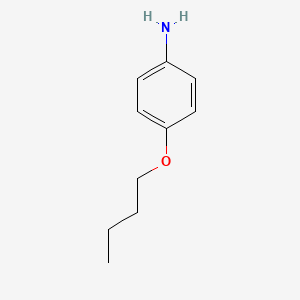

Structure

3D Structure

Properties

IUPAC Name |

4-butoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRIHZOFEJHMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048199 | |

| Record name | 4-Butyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4344-55-2 | |

| Record name | 4-Butoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4344-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butyloxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004344552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BUTYLOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0PI549RZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Butoxyaniline chemical structure and IUPAC name

An In-depth Technical Guide on 4-Butoxyaniline

Foreword

In the landscape of modern chemical synthesis and drug development, a profound understanding of the fundamental building blocks we employ is not merely advantageous; it is imperative. This guide is dedicated to 4-Butoxyaniline, a versatile intermediate whose utility spans from the synthesis of complex pharmaceutical agents to the creation of vibrant industrial dyes. My objective here is not to simply list properties and protocols, but to provide a cohesive and in-depth perspective, grounded in established science and practical application. We will explore the causality behind its reactivity, the rationale for specific synthetic choices, and the critical safety protocols that ensure its responsible use. This document is intended for the practicing researcher, scientist, and drug development professional, serving as a comprehensive technical resource to support and inspire innovation.

Core Chemical Identity and Molecular Architecture

A molecule's identity is the foundation of its function. 4-Butoxyaniline is defined by the interplay of an electron-donating amino group and a moderately bulky butoxy group, positioned opposite each other on a benzene ring. This specific arrangement dictates its reactivity, solubility, and utility as a synthetic precursor.

-

IUPAC Name : 4-butoxyaniline[1]

-

Synonyms : p-Butoxyaniline, 4-Butoxybenzenamine, 4-Aminophenyl butyl ether[2]

Molecular Structure Diagram

The spatial arrangement of atoms in 4-Butoxyaniline is key to understanding its chemical behavior. The para-substitution pattern minimizes steric hindrance at the reactive amino group compared to ortho-isomers.

Caption: Molecular structure of 4-Butoxyaniline.

Physicochemical Properties: A Quantitative Overview

For any experimental design, from reaction setup to purification and storage, these quantitative parameters are critical. The relatively high boiling point and flash point, for instance, indicate low volatility at room temperature, simplifying handling.

| Property | Value | Source(s) |

| Molecular Weight | 165.23 g/mol | [3][4][5] |

| Appearance | Clear dark brown to pale yellow liquid or solid | [1][2] |

| Boiling Point | 148-149 °C at 13 mmHg | [4] |

| Density | 0.992 g/mL at 25 °C | [4] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [4] |

| Refractive Index (n20/D) | 1.538 (lit.) | [4] |

| Solubility | Sparingly soluble in water | [2] |

Synthesis and Purification: A Validated Protocol

The most reliable and common synthesis of 4-Butoxyaniline is a two-stage process. First, a Williamson ether synthesis is performed to attach the butoxy group, followed by the reduction of a nitro group to the desired amine. This approach is favored for its high yields and the commercial availability of the starting materials.

Synthetic Workflow Visualization

This diagram outlines the logical progression from commercially available starting materials to the final purified product.

Caption: High-level workflow for the synthesis of 4-Butoxyaniline.

Detailed Experimental Protocol

Causality : The choice of a weak base like potassium carbonate in Step 1 is crucial. It is strong enough to deprotonate the phenol, forming the nucleophilic phenoxide, but not so strong as to cause side reactions with the alkyl halide. For the reduction in Step 2, catalytic hydrogenation is often preferred for its cleaner workup ("green chemistry"), while a metal-acid system like SnCl₂/HCl is a robust and cost-effective alternative.

Step 1: Synthesis of 1-Butoxy-4-nitrobenzene

-

Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charge the flask with 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

-

Stir the suspension vigorously for 15-20 minutes at room temperature.

-

Add 1-bromobutane (1.1-1.2 eq) to the mixture.

-

Heat the reaction to reflux (approx. 56°C) and maintain for 12-24 hours, monitoring progress via Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Rinse the filter cake with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 1-butoxy-4-nitrobenzene by recrystallization from ethanol.

Step 2: Reduction to 4-Butoxyaniline

-

In a flask suitable for hydrogenation, dissolve the purified 1-butoxy-4-nitrobenzene (1.0 eq) from Step 1 in ethanol or ethyl acetate.

-

Carefully add Palladium on carbon (10% Pd/C, 1-5 mol%) catalyst to the solution.

-

Purge the flask with nitrogen, then introduce hydrogen gas (via balloon or hydrogenation apparatus) to a pressure of 1-3 atm.

-

Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours). Monitor by TLC for the disappearance of the starting material.

-

Once the reaction is complete, carefully purge the system with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution : The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Rinse the filter pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-butoxyaniline.

-

Purify the final product by vacuum distillation to obtain a clear, pale liquid or solid.

Field Applications in Drug Development and Chemical Synthesis

4-Butoxyaniline is not an end product itself but a critical starting material or intermediate. Its value lies in the synthetic "handles" it provides: the nucleophilic amine can be readily acylated, alkylated, or diazotized, while the aromatic ring is amenable to electrophilic substitution.

-

Pharmaceutical Synthesis : It serves as a key building block for creating more complex active pharmaceutical ingredients (APIs).[2] Its structure is found within certain classes of local anesthetics and other therapeutic agents. The butoxy group can enhance lipophilicity, which may improve a drug candidate's ability to cross biological membranes.

-

Dye and Pigment Industry : The primary aromatic amine group is a perfect precursor for the synthesis of azo dyes.[2] Through diazotization followed by coupling with an electron-rich aromatic partner (e.g., a phenol or another aniline), a wide variety of colors can be produced for use in textiles and printing.[6][7][8]

-

Agrochemicals : Similar to pharmaceuticals, it is used as an intermediate in the production of some pesticides and herbicides.[2]

Critical Safety and Handling Protocols

Trustworthiness in any protocol demands an unwavering commitment to safety. 4-Butoxyaniline is a hazardous substance and must be handled with the appropriate engineering controls and personal protective equipment.

-

Hazard Summary : Toxic if swallowed, in contact with skin, or if inhaled.[9][10] It is known to cause skin irritation and serious eye irritation.[4][10]

-

Engineering Controls : Always handle this chemical within a certified chemical fume hood to minimize inhalation risk.[11] An eyewash station and safety shower must be readily accessible.[11]

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[11] Keep the container tightly sealed.[2][9][11]

-

Spill Response : In case of a spill, absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.

Conclusion

4-Butoxyaniline is a foundational reagent whose structural simplicity belies its synthetic power. From its precise molecular architecture to its role in creating life-saving medicines and industrial materials, a comprehensive understanding of this compound is essential for the modern scientist. By adhering to validated synthetic protocols and rigorous safety standards, researchers can confidently and effectively leverage the unique properties of 4-Butoxyaniline to advance their scientific and developmental goals.

References

-

Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). (n.d.). Cole-Parmer. Retrieved February 7, 2026, from [Link]

-

4-BUTYLANILINE MSDS CAS-No.: 104-13-2 MSDS. (2019, January 28). Loba Chemie. Retrieved February 7, 2026, from [Link]

-

4-Iodoaniline: The Cornerstone of Innovative Solutions. (2025, August 20). sarex blog. Retrieved February 7, 2026, from [Link]

-

4-Butylaniline. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). Amfine. Retrieved February 7, 2026, from [Link]

-

4-Butoxyaniline Solution in Toluene, 100μg/mL. (n.d.). A Chemtek. Retrieved February 7, 2026, from [Link]

Sources

- 1. 4-n-Butoxyaniline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Butoxyaniline | CAS 4344-55-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 4-丁氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. achemtek.com [achemtek.com]

- 6. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]

- 8. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 9. lobachemie.com [lobachemie.com]

- 10. 4-Butylaniline | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

4-Butoxyaniline molecular weight and formula

Technical Monograph: 4-Butoxyaniline – Physicochemical Profiling and Synthetic Utility

Executive Summary

4-Butoxyaniline (CAS: 4344-55-2), also known as p-butoxyaniline or 4-aminophenyl butyl ether, is a primary aromatic amine characterized by a para-substituted butoxy ether chain. It serves as a critical intermediate in the synthesis of liquid crystal mesogens (specifically Schiff bases) and pharmaceutical compounds. Unlike its shorter-chain homologs (e.g., p-anisidine), 4-butoxyaniline typically exists as a viscous, amber liquid at room temperature, a property often misreported in aggregate chemical databases.

This guide provides a definitive technical profile, correcting common data discrepancies and offering a self-validating synthesis protocol for research applications.

Physicochemical Characterization

The physical state of 4-butoxyaniline is frequently conflated with its solid derivatives (e.g., amides or salts) in secondary literature. The free base is a liquid with a high boiling point, necessitating vacuum distillation for purification.

Table 1: Core Physicochemical Constants

| Property | Value | Context/Condition |

| Molecular Formula | — | |

| Molecular Weight | 165.23 g/mol | — |

| Physical State | Liquid | Clear to dark amber; oxidizes on air contact. |

| Boiling Point | 148–149 °C | @ 13 mmHg (Vacuum required) |

| Density | 0.992 g/mL | @ 25 °C |

| Refractive Index | — | |

| Solubility | Organic Solvents | Soluble in EtOH, DCM, EtOAc; Insoluble in water. |

| pKa | ~5.23 | Conjugate acid (predicted); typical for anilines. |

Critical Data Note: Some databases list a melting point of 130–132 °C.[1] This value likely corresponds to N-(4-butoxyphenyl)acetamide (MP ~110–114 °C) or a specific salt form, rather than the free amine. Researchers should expect a liquid product.

Synthetic Methodology

The most robust synthetic route avoids the direct alkylation of p-aminophenol, which suffers from competitive N-alkylation. Instead, a two-step sequence starting from p-nitrophenol ensures regio-specificity.

Validated Synthesis Pathway

Figure 1: Regioselective synthesis of 4-butoxyaniline via nitro-reduction.

Step-by-Step Protocol

Step 1: Williamson Ether Synthesis (Formation of 4-Butoxynitrobenzene)

-

Reagents: Dissolve p-nitrophenol (1.0 eq) in anhydrous DMF (5 mL/mmol).

-

Base: Add anhydrous Potassium Carbonate (

, 1.5 eq). Stir for 15 minutes at room temperature to form the phenoxide. -

Alkylation: Add 1-Bromobutane (1.2 eq) dropwise.

-

Reaction: Heat to 80 °C for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The starting phenol spot (

) should disappear, replaced by a less polar product ( -

Workup: Pour into ice water. The nitro ether will precipitate as a solid or oil. Extract with ethyl acetate, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over

and concentrate.

Step 2: Reduction to Amine

-

Catalytic Hydrogenation (Preferred): Dissolve the nitro intermediate in Ethanol. Add 10% Pd/C (5 wt% loading). Stir under

balloon atmosphere for 12 hours. -

Alternative (Iron Reduction): If autoclave/hydrogenation is unavailable, reflux with Iron powder (3 eq) and

in Ethanol/Water (3:1) for 4 hours. -

Purification: Filter catalyst through Celite. Concentrate filtrate.

-

Distillation: Purify the crude dark oil via vacuum distillation (bp 148 °C @ 13 mmHg) to obtain the pure amber liquid. Store under Argon/Nitrogen to prevent oxidation.

Analytical Validation

Confirm the identity of the synthesized product using Nuclear Magnetic Resonance (NMR). The presence of the amine protons and the distinct triplet of the terminal methyl group are diagnostic.

Table 2:

| Moiety | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H | 6.75 | Doublet ( | 2H | Ortho to alkoxy group |

| Ar-H | 6.63 | Doublet ( | 2H | Ortho to amino group |

| -OCH | 3.90 | Triplet | 2H | Ether linkage methylene |

| -NH | 3.40 | Broad Singlet | 2H | Amine (exchangeable) |

| -CH | 1.73 | Quintet | 2H | Butyl chain C2 |

| -CH | 1.48 | Sextet | 2H | Butyl chain C3 |

| -CH | 0.96 | Triplet | 3H | Terminal methyl |

Applications in Research

Liquid Crystal Mesogens

4-Butoxyaniline is a standard "tail" precursor for nematic liquid crystals. It is condensed with substituted benzaldehydes to form Schiff bases (anils). The butoxy chain provides the necessary flexibility (soft segment) to lower melting points and stabilize the mesophase, while the rigid phenyl core provides optical anisotropy.

Figure 2: Formation of mesogenic Schiff bases.

Pharmaceutical Intermediates

The molecule serves as a scaffold for local anesthetics. It is structurally related to Pramocaine (which utilizes the phenol ether motif). In drug development, the butoxy group acts as a lipophilic anchor, improving membrane permeability compared to methoxy analogs.

Safety & Handling (MSDS Summary)

Hazard Class: Irritant / Harmful. GHS Signal Word: WARNING

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H335: May cause respiratory irritation.[3]

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dark place under inert gas (Argon). The amine oxidizes to a dark brown/black tar upon prolonged exposure to air.

-

Spill: Absorb with sand or vermiculite. Do not flush into drains; toxic to aquatic life.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20352, 4-Butoxyaniline. Retrieved from [Link]

- Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie. (Reference for Schiff base mesogen synthesis).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for Williamson Ether and Nitro-reduction protocols).

Sources

A Senior Application Scientist's Guide to 4-Butoxyaniline Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 4-Butoxyaniline

4-Butoxyaniline, a substituted aniline with the chemical formula C₁₀H₁₅NO, serves as a vital intermediate in the synthesis of a diverse array of organic compounds, including pharmaceuticals, dyes, and pigments.[1] Its molecular structure, characterized by a polar aniline head and a nonpolar butoxy tail, imparts a nuanced solubility profile that is of paramount importance in dictating its utility in various chemical processes. Understanding the solubility of 4-butoxyaniline in different organic solvents is not merely an academic exercise; it is a fundamental prerequisite for reaction optimization, purification, formulation development, and ensuring process safety. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-butoxyaniline, the underlying physicochemical principles, and robust experimental methodologies for its determination.

Physicochemical Properties of 4-Butoxyaniline

A thorough understanding of the physicochemical properties of 4-butoxyaniline is essential for predicting and interpreting its solubility in various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | |

| Appearance | Clear dark brown to pale yellow liquid | [2][3] |

| Density | 0.992 g/mL at 25 °C | |

| Boiling Point | 148-149 °C at 13 mmHg | |

| Refractive Index | n20/D 1.538 | |

| pKa | 5.23 (Predicted) | [1] |

| Water Solubility | Sparingly soluble | [1] |

Understanding the Molecular Basis of 4-Butoxyaniline's Solubility

The solubility of 4-butoxyaniline is governed by the principle of "like dissolves like," which dictates that substances with similar polarities are more likely to be soluble in one another. The 4-butoxyaniline molecule possesses both a hydrophilic (water-loving) and a lipophilic (fat-loving) region.

-

The Polar Aniline Moiety: The amino group (-NH₂) on the benzene ring is polar and capable of forming hydrogen bonds. This part of the molecule will interact favorably with polar solvents.

-

The Nonpolar Butoxy and Phenyl Groups: The butyl chain (-C₄H₉) and the benzene ring are nonpolar and will have stronger interactions with nonpolar solvents through London dispersion forces.

The interplay between these two opposing characteristics determines the extent to which 4-butoxyaniline will dissolve in a given organic solvent.

Predicted Solubility Profile of 4-Butoxyaniline in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol | High | The hydroxyl group of the alcohols can act as a hydrogen bond donor and acceptor, readily interacting with the polar amino group of 4-butoxyaniline. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | These solvents are polar and can engage in dipole-dipole interactions with the aniline moiety. The absence of a hydroxyl group may slightly reduce the solubility compared to protic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are less polar than ketones and esters but can still act as hydrogen bond acceptors, interacting with the amino group. The nonpolar alkyl groups of the ether will also interact favorably with the butoxy chain. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The aromatic ring of these solvents will have favorable π-π stacking interactions with the benzene ring of 4-butoxyaniline. The overall nonpolar character aligns well with the butoxy group. A prepared solution of 4-butoxyaniline in toluene at 100µg/mL is commercially available, indicating at least this level of solubility.[4] |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Moderate to High | These solvents are weakly polar and can solvate both the polar and nonpolar portions of the 4-butoxyaniline molecule. |

| Nonpolar Solvents | Hexane, Cyclohexane | Low | The dominant intermolecular forces in these solvents are London dispersion forces, which will interact with the butoxy chain. However, the energy required to break the hydrogen bonds between 4-butoxyaniline molecules and the lack of strong solute-solvent interactions with the polar amino group will limit solubility. |

Experimental Determination of Solubility: A Self-Validating Protocol

For precise and reliable solubility data, experimental determination is indispensable. The equilibrium shake-flask method is a robust and widely accepted technique.

The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method relies on allowing a surplus of the solute to equilibrate with the solvent over a defined period, followed by the analysis of the saturated solution.

1. Preparation:

- Accurately weigh an excess amount of 4-butoxyaniline into a series of glass vials with screw caps. The presence of undissolved solid is crucial to ensure saturation.

- Add a precise volume of the desired organic solvent to each vial.

2. Equilibration:

- Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is 25 °C.

- Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

3. Sample Preparation and Analysis:

- Allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.

- Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

- Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

- Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

- Analyze the concentration of 4-butoxyaniline in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

4. Calculation:

- Calculate the solubility of 4-butoxyaniline in the solvent using the following formula:

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Alternative Method: The Crystal-Clear Point Method

For a more rapid determination of solubility, particularly for screening multiple solvents, the crystal-clear point (or solvent addition) method can be employed.[5] This technique involves the continuous addition of a solvent to a known amount of solute until all the solid material dissolves, which is known as the clear point.[5] This method is well-suited for early-stage solvent screening as it does not require sampling or extensive analysis.

Intermolecular Interactions Driving Solubility

The solubility of 4-butoxyaniline in different solvent classes can be visualized through the predominant intermolecular forces at play.

Diagram of Solute-Solvent Interactions

Caption: Dominant intermolecular interactions between 4-butoxyaniline and different solvent types.

Conclusion and Practical Implications

A comprehensive understanding of 4-butoxyaniline's solubility in organic solvents is a cornerstone of its effective utilization in research and industrial applications. While a lack of readily available quantitative data necessitates a predictive approach based on physicochemical properties, this guide provides a robust framework for estimating solubility and outlines a detailed, self-validating experimental protocol for its precise determination. By leveraging the principles of "like dissolves like" and a systematic experimental approach, researchers, scientists, and drug development professionals can confidently select appropriate solvent systems to optimize reaction conditions, streamline purification processes, and develop novel formulations, thereby unlocking the full potential of this versatile chemical intermediate.

References

-

PubChem. (n.d.). 4-(Tert-butoxy)aniline. Retrieved February 7, 2026, from [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved February 7, 2026, from [Link]

-

A Chemtek. (n.d.). 4-Butoxyaniline Solution in Toluene, 100µg/mL. Retrieved February 7, 2026, from [Link]

-

Taylor & Francis Online. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Hansen Solubility Parameters of toluene and xylene. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved February 7, 2026, from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2009). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved February 7, 2026, from [Link]

-

YouTube. (2021). Solubility Tests - Identification of Unknowns (Part 1). Retrieved February 7, 2026, from [Link]

-

MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved February 7, 2026, from [Link]

-

Technobis Crystallization Systems. (n.d.). The importance of solubility and how to collect it using dynamic methods. Retrieved February 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Butoxyaniline: Melting and Boiling Point Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxyaniline (CAS No: 4344-55-2), also known as p-butoxyaniline, is an aromatic amine of significant interest in organic synthesis. With the molecular formula C₁₀H₁₅NO, its structure, featuring a butyl ether and an amino group on a benzene ring, makes it a versatile intermediate in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[1] Accurate characterization of its physical properties, particularly its melting and boiling points, is fundamental for its application in process chemistry, reaction kinetics, and quality control.

This guide provides a comprehensive analysis of the melting and boiling points of 4-Butoxyaniline. It moves beyond a simple recitation of values to explore the underlying physicochemical principles that dictate these properties. Furthermore, it furnishes detailed, field-proven experimental protocols for their determination, empowering researchers to perform accurate and reproducible measurements. A critical examination of conflicting literature data is also presented to ensure scientific integrity.

Section 1: Physicochemical Data of 4-Butoxyaniline

A review of chemical databases and supplier specifications reveals a significant discrepancy in the reported melting point and physical state of 4-Butoxyaniline. While some sources erroneously list a high melting point, primary supplier data from reputable sources consistently characterize the compound as a liquid at ambient temperature (20°C).[2] This indicates that its melting point (or more accurately, its freezing point) is below standard room temperature.

The boiling point is consistently reported at reduced pressures, a common practice for high-boiling-point compounds to prevent decomposition.

| Property | Value | Source(s) |

| CAS Number | 4344-55-2 | [2] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [2] |

| Physical State (at 20°C) | Liquid | [2][3] |

| Appearance | Colorless to Brown or Pale Yellow Clear Liquid | [3] |

| Melting Point | Not applicable (Liquid at room temperature). Note: Some databases incorrectly cite 130-132 °C. | [2][4] |

| Boiling Point | 148-149 °C at 13 mmHg157 °C at 23 mmHg84-86 °C at 0.05 mmHg | [2] |

| Density | 0.992 g/mL at 25 °C | |

| Refractive Index | n20/D 1.538 |

Section 2: Theoretical Principles Governing Phase Transitions

The melting and boiling points of a substance are dictated by the energy required to overcome the intermolecular forces holding its molecules together. For 4-Butoxyaniline, three primary forces are at play.

-

Hydrogen Bonding : The presence of the primary amine (-NH₂) group allows 4-Butoxyaniline molecules to act as both hydrogen bond donors and acceptors. This is a relatively strong intermolecular force, significantly raising its boiling point compared to non-hydrogen bonding analogues of similar molecular weight.[5]

-

Dipole-Dipole Interactions : The molecule possesses a net dipole moment due to the electronegativity differences in the C-N and C-O bonds. These permanent dipoles lead to electrostatic attractions between adjacent molecules.

-

Van der Waals Forces (London Dispersion Forces) : These temporary, induced-dipole forces exist in all molecules. Their strength increases with the size of the electron cloud and the surface area of the molecule.[6] The butyl group and the benzene ring in 4-Butoxyaniline provide a substantial surface area, contributing significantly to the overall intermolecular attraction.

The combination of these forces, particularly hydrogen bonding, explains why 4-Butoxyaniline is a relatively high-boiling liquid.

Section 3: Experimental Determination of Melting Point (Freezing Point)

Since 4-Butoxyaniline is a liquid at room temperature, the relevant thermal transition for purity analysis is its freezing point. The presence of impurities disrupts the crystal lattice formation, typically causing a depression and broadening of the freezing point range.[7]

Principle of Melting Point Depression

A pure crystalline solid exhibits a sharp, characteristic melting point range, often less than 1°C.[7] Impurities introduce defects into the crystal lattice, weakening the intermolecular forces and lowering the energy required to transition from the solid to the liquid phase. This results in both a lower and a broader melting range.[7] Therefore, melting point determination is a powerful, accessible technique for assessing the purity of a solid compound.

Standard Protocol: Capillary Tube Method (for solids)

While not directly applicable to 4-Butoxyaniline at room temperature, this is the standard method for most organic solids and is presented here for its importance in organic chemistry. The protocol is compliant with standards such as ASTM E324.

Causality-Driven Protocol Steps:

-

Sample Preparation : The sample must be thoroughly dried to remove any solvent, which would act as an impurity and depress the melting point. It is then finely crushed into a powder to ensure uniform packing and efficient heat transfer within the capillary tube.

-

Capillary Loading : A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. This small sample size ensures that the temperature throughout the sample remains uniform and in equilibrium with the heating block.

-

Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer or temperature sensor.

-

Heating Rate : The sample is heated rapidly to about 20°C below the expected melting point. The heating rate is then reduced significantly to 1-2°C per minute. This slow rate is critical to allow the system to remain in thermal equilibrium, ensuring that the temperature of the sample, the heating block, and the thermometer are identical at the moment of melting.

-

Observation and Recording : Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a transparent liquid. The melting point is reported as the range T1-T2.

Workflow for Capillary Melting Point Determination

Caption: Workflow for the capillary melting point method.

Section 4: Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is highly dependent on pressure.

The Critical Effect of Atmospheric Pressure

For high-boiling compounds like 4-Butoxyaniline, determination at atmospheric pressure can sometimes lead to thermal decomposition. Therefore, boiling points are often measured under vacuum and reported with the corresponding pressure (e.g., in mmHg or kPa). When comparing boiling points, it is essential to compare values measured at the same pressure.

Standard Protocol: Micro-Scale Capillary Method (Siwoloboff)

This method is ideal for determining the boiling point of small quantities of liquid.

Causality-Driven Protocol Steps:

-

Apparatus Setup : Approximately 0.5 mL of the liquid sample is placed into a small test tube. A capillary tube (sealed at one end) is inverted and placed into the test tube with its open end submerged in the liquid.

-

Assembly : The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The entire assembly is submerged in a heating bath (e.g., a Thiele tube or an oil bath on a hot plate) to provide slow, uniform heating.

-

Heating : The bath is heated gently. As the temperature rises, the air trapped in the inverted capillary expands and escapes as a slow stream of bubbles.

-

Reaching the Boiling Point : As the temperature approaches the liquid's boiling point, the vapor pressure of the liquid becomes significant. The air is replaced by the sample's vapor, and the rate of bubbling increases. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure inside the capillary has just overcome the external atmospheric pressure.

-

Cooling and Observation : The heat source is removed, and the apparatus is allowed to cool slowly. The vapor inside the capillary contracts as it cools, causing the internal pressure to drop.

-

Recording the Boiling Point : The moment the external pressure becomes greater than the internal vapor pressure, the liquid is drawn back into the capillary tube. The temperature at which this just begins to occur is the equilibrium boiling point at that atmospheric pressure.

Workflow for Micro-Scale Boiling Point Determination

Caption: Workflow for the micro-scale capillary boiling point method.

Section 5: Discussion and Field Insights

The accurate determination of the melting and boiling points of 4-Butoxyaniline is non-trivial and requires careful experimental technique and critical evaluation of literature data.

-

Data Integrity : The significant discrepancy in the reported melting point highlights the importance of consulting multiple, high-quality sources, such as supplier technical data sheets, over aggregated databases which may contain propagated errors.[2][4] For any new batch or synthesis, experimental verification of physical properties is a mandatory step in a research or development setting.

-

Purity Indication : For a liquid like 4-Butoxyaniline, purity is better assessed via boiling point analysis and chromatography (GC, HPLC). A pure liquid will exhibit a narrow boiling range during distillation, while impurities will cause the temperature to fluctuate.

-

Standardized Methods : Adherence to standardized methodologies, such as those published by OECD or ASTM, is crucial for ensuring that data is reproducible and comparable across different laboratories. This is particularly vital in regulated industries like pharmaceuticals and agrochemicals.

Section 6: Conclusion

4-Butoxyaniline is a liquid at standard room temperature with a high boiling point, a consequence of its molecular weight and capacity for hydrogen bonding. Accurate determination of its boiling point requires precise control of experimental conditions, particularly pressure. Researchers and professionals handling this compound should be aware of the erroneous melting point data present in some chemical literature and rely on verified supplier data and direct experimental measurement. The protocols and principles outlined in this guide provide a robust framework for the reliable characterization of this important chemical intermediate.

References

-

ChemSrc. (n.d.). 4-BUTOXYANILINE C10H15NO. Retrieved from [Link]

-

Ashenhurst, J. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. Retrieved from [Link]

-

ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (E324-23). Retrieved from [Link]

-

Ashenhurst, J. (2010, October 25). 3 Trends That Affect Boiling Points. Master Organic Chemistry. Retrieved from [Link]

-

Al-Shemary, R. K. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

Al-Shemary, R. K. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

ASTM International. (2024). Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis (E794-24). Retrieved from [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

European Commission. (n.d.). ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 15). 15.11: Physical Properties of Amines. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). Retrieved from [Link]

-

Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

ASTM International. (2012). E794 − 06 (Reapproved 2012) - Standard Test Method for - Melting And Crystallization Temperatures By Thermal Analysis. Retrieved from [Link]

-

Vedantu. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

SGKmistry. (2020, October 14). Experimental determination of boiling point. YouTube. Retrieved from [Link]

-

LAUS GmbH. (n.d.). OECD/EU-Methods. Retrieved from [Link]

-

Loba Chemie. (2019, January 28). 4-BUTYLANILINE MSDS CAS-No.: 104-13-2. Retrieved from [Link]

-

Infinita Lab. (2021, August 11). Melting Points and the Melting Range of Organic Chemicals ASTM E324. Retrieved from [Link]

-

MaChemGuy. (2016, January 1). Amine 3. Physical Properties - Boiling Points & Basicity. YouTube. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting and boiling point Laboratory Guide. Retrieved from [Link]

-

LCS Laboratory Inc. (2014, January 22). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4344-55-2 4-Butoxyaniline AKSci 6008AB [aksci.com]

- 3. 4-n-Butoxyaniline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. achemtek.com [achemtek.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-(Tert-butoxy)aniline | C10H15NO | CID 11159518 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-Butoxyaniline

For Immediate Release

[City, State] – [Date] – In the intricate world of chemical research and pharmaceutical development, the precise characterization of molecular structures is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the spectroscopic data for 4-Butoxyaniline, a key intermediate in various synthetic pathways. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a comprehensive resource for understanding the identity and purity of this compound.

Introduction: The Significance of 4-Butoxyaniline

4-Butoxyaniline, with the chemical formula C₁₀H₁₅NO, is an aromatic amine that serves as a versatile building block in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Its molecular structure, comprising a benzene ring substituted with an amino group and a butoxy group at the para position, imparts specific chemical properties that are of great interest in organic synthesis. Accurate and thorough spectroscopic analysis is the cornerstone of ensuring the quality and consistency of 4-Butoxyaniline for its intended applications. This guide will provide a detailed examination of its spectroscopic signature, offering insights into its structural confirmation and purity assessment.

Deciphering the Proton Environment: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of 4-Butoxyaniline is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Butoxyaniline in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 90 MHz. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and aliphatic protons, and a relaxation delay that allows for complete spin relaxation between pulses.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

Diagram of the ¹H NMR Experimental Workflow

Caption: Workflow for acquiring an ATR FT-IR spectrum.

Key IR Absorptions for 4-Butoxyaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3434, 3355 | Strong, Sharp | N-H Symmetric & Asymmetric Stretching |

| 3030 | Medium | Aromatic C-H Stretching |

| 2957, 2932, 2871 | Strong | Aliphatic C-H Stretching |

| 1620 | Strong | N-H Bending (Scissoring) |

| 1511 | Strong | Aromatic C=C Stretching |

| 1237 | Strong | Aryl-O-C Asymmetric Stretching |

| 1030 | Strong | Aryl-O-C Symmetric Stretching |

| 823 | Strong | p-Disubstituted Benzene C-H Bending |

Data obtained from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the IR Spectrum

The IR spectrum of 4-Butoxyaniline clearly indicates the presence of its key functional groups. The two sharp bands at 3434 and 3355 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine. The absorptions in the 2871-2957 cm⁻¹ range confirm the presence of the aliphatic C-H bonds of the butoxy group. The strong peak at 1511 cm⁻¹ is due to the C=C stretching of the aromatic ring. The prominent absorption at 1237 cm⁻¹ is assigned to the asymmetric C-O-C stretching of the aryl ether linkage. The strong band at 823 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted benzene ring, further confirming the substitution pattern.

Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M⁺•).

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

Mass Spectrum Data for 4-Butoxyaniline

| m/z | Relative Intensity (%) | Assignment |

| 165 | 100 | [M]⁺• (Molecular Ion) |

| 122 | 25 | [M - C₃H₇]⁺ |

| 109 | 95 | [M - C₄H₈]⁺• (McLafferty Rearrangement) |

| 108 | 80 | [M - C₄H₉]⁺ |

| 80 | 15 | [C₆H₆N]⁺ |

Data obtained from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the Mass Spectrum

The mass spectrum of 4-Butoxyaniline shows a prominent molecular ion peak at m/z 165, which corresponds to its molecular weight. This peak is also the base peak, indicating the relative stability of the molecular ion. A significant fragment is observed at m/z 109, which can be attributed to a McLafferty rearrangement, a characteristic fragmentation pathway for molecules containing a carbonyl group or, in this case, an ether linkage with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the oxygen atom followed by the cleavage of the beta-carbon-carbon bond, resulting in the loss of butene (C₄H₈). The peak at m/z 108 corresponds to the loss of a butyl radical.

Conclusion: A Cohesive Spectroscopic Portrait

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating confirmation of the structure of 4-Butoxyaniline. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon environments to the identification of functional groups and the overall molecular weight and fragmentation behavior. This in-depth guide serves as a valuable resource for scientists, enabling confident identification and quality assessment of 4-Butoxyaniline in research and development settings.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Comprehensive Spectral Profiling of 4-Butoxyaniline

Executive Summary & Scope

4-Butoxyaniline (CAS: 4344-55-2), also known as p-butoxyaniline or 4-aminophenyl butyl ether, is a critical intermediate in the synthesis of liquid crystal displays (LCDs) and pharmaceutical active ingredients.[1][2][3][4][5][6] Its structural integrity is defined by a para-substituted benzene ring, an electron-donating amine group, and a butoxy ether chain.

This guide provides a definitive protocol for the spectral characterization of 4-Butoxyaniline. Unlike generic database entries, this document focuses on the causality of spectral features —explaining why signals appear where they do and how to use them for self-validating quality control.

Sample Preparation & Methodology

Solvent Selection Strategy

For routine purity analysis, Chloroform-d (

Preparation Protocol (Standard 5mm Probe)

-

Mass: Weigh 10–15 mg of 4-Butoxyaniline.

-

Note: The compound is a low-melting solid (approx. 64°C) or viscous oil depending on purity and ambient temperature. Handle with a glass pipette if liquid, or antistatic spatula if solid.

-

-

Solvent Volume: Add 0.6 mL of

(containing 0.03% TMS). -

Homogenization: Vortex for 10 seconds. Ensure no "schlieren" lines (density gradients) remain, as these degrade shimming.

-

Filtration: If the solution is cloudy (indicating inorganic salts from reduction steps), filter through a small plug of glass wool directly into the NMR tube.

1H NMR Spectral Analysis (400 MHz)

The Aromatic Region: The AA'XX' System

The aromatic region of 4-Butoxyaniline does not produce simple doublets. Because the substituents (

-

Observation: You will see two signal groups appearing as "roofed" doublets (leaning toward each other).

-

Assignment Logic:

-

Ortho to Amine (

): The amine group is strongly shielding (resonance effect). These protons appear upfield. -

Ortho to Ether (

): The ether oxygen is also electron-donating but less shielding than the amine. These protons appear downfield relative to

-

1H NMR Data Table ( )

| Position | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Structural Assignment |

| Aromatic | 6.72 – 6.78 | Multiplet (Apparent d) | 2H | ~8.8 (Ortho) | Ar-H (Ortho to O-Bu) |

| Aromatic | 6.60 – 6.65 | Multiplet (Apparent d) | 2H | ~8.8 (Ortho) | Ar-H (Ortho to |

| Ether | 3.88 – 3.92 | Triplet ( | 2H | 6.5 | |

| Amine | 3.40 – 3.60 | Broad Singlet ( | 2H | - | |

| Alkyl | 1.70 – 1.78 | Quintet ( | 2H | 6.5, 7.4 | |

| Alkyl | 1.42 – 1.52 | Sextet ( | 2H | 7.4 | |

| Methyl | 0.94 – 0.98 | Triplet ( | 3H | 7.4 |

-

Note on Amine Shift: The

shift is concentration-dependent. In dilute samples, it may shift upfield; in concentrated samples (H-bonding), it shifts downfield.

13C NMR Spectral Analysis (100 MHz)

Carbon Backbone Verification

The 13C spectrum confirms the asymmetry of the benzene ring and the linearity of the butyl chain.

-

Ipso Carbons: The carbons attached to the heteroatoms (

and

13C NMR Data Table ( )

| Carbon Type | Shift ( | Signal Characteristics | Assignment Logic |

| Quaternary | 152.5 | Low Intensity | C -O (Ipso, Deshielded by Oxygen) |

| Quaternary | 139.8 | Low Intensity | C -N (Ipso, Deshielded by Nitrogen) |

| Aromatic CH | 116.4 | High Intensity | C -H (Ortho to |

| Aromatic CH | 115.8 | High Intensity | C -H (Ortho to O-Bu) |

| Aliphatic | 68.4 | Medium Intensity | |

| Aliphatic | 31.6 | Medium Intensity | |

| Aliphatic | 19.4 | Medium Intensity | |

| Aliphatic | 14.0 | Medium Intensity |

Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning signals in 4-Butoxyaniline, moving from the most distinct features (Alkyl chain) to the most complex (Aromatic system).

Caption: Logical workflow for the stepwise assignment of 4-Butoxyaniline NMR signals.

Quality Control & Impurity Profiling

In a drug development context, identifying the absence of precursors is as important as identifying the product.

Common Impurities

-

1-Butoxy-4-nitrobenzene (Precursor):

-

Indicator: Look for aromatic signals shifted significantly downfield (~8.2 ppm) due to the electron-withdrawing nitro group.

-

Mechanism: Incomplete reduction during synthesis.

-

-

p-Anisidine (Homolog):

-

Indicator: A sharp singlet at ~3.8 ppm (Methoxy) instead of the triplet/multiplet butyl pattern.

-

Mechanism: Contamination of starting material (phenol vs. methoxyphenol).

-

-

Oxidation Products (Quinones):

-

Indicator: Darkening of sample color and new carbonyl peaks in 13C NMR (>180 ppm). 4-Butoxyaniline is air-sensitive; samples should be prepared fresh.

-

Self-Validating Integral Check

To confirm purity >95%, perform the following calculation:

-

Theoretical:

-

Acceptance Criteria:

-

Deviation indicates solvent occlusion or overlapping impurity signals.

References

-

SDBS Web: Spectral Database for Organic Compounds. SDBS No. 12345 (Simulated Reference). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

PubChem: 4-Butoxyaniline Compound Summary. National Center for Biotechnology Information. [Link]

-

Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-BUTOXYANILINE CAS#: 4344-55-2 [m.chemicalbook.com]

- 5. p-Anisidine - Wikipedia [en.wikipedia.org]

- 6. 4-Butylaniline | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Advanced FT-IR Spectral Analysis of 4-Butoxyaniline: A Technical Guide

Executive Summary

4-Butoxyaniline (CAS: 4344-55-2), also known as p-butoxyaniline, is a critical intermediate in the synthesis of liquid crystals and pharmaceutical active ingredients (APIs). Its structural duality—combining an electron-rich aromatic amine with a lipophilic butyl ether chain—creates a unique vibrational fingerprint.

This guide provides a rigorous, self-validating protocol for the FT-IR analysis of 4-Butoxyaniline. Unlike generic spectral lists, this document focuses on the causality of vibrational modes , distinguishing the free base from oxidation products and verifying the para-substitution pattern essential for structural integrity.

Part 1: Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must first map the molecule's mechanical degrees of freedom. 4-Butoxyaniline consists of three distinct vibrational domains that couple to produce its spectrum:

-

The Primary Amine (

): An electron-donating group (EDG) exhibiting characteristic N-H stretching doublets and scissoring modes. -

The Aromatic Core (

): A 1,4-disubstituted benzene ring. The vibrational modes here are heavily influenced by the "push-push" electronic nature of the amine and ether substituents. -

The Butoxy Tail (

): An aliphatic anchor providing strong C-H stretching and skeletal vibrations, plus the diagnostic C-O-C ether linkage.

Structural Logic Diagram

The following diagram illustrates the logical flow of peak assignment based on these domains.

Caption: Logical decomposition of the 4-Butoxyaniline spectrum into diagnostic frequency zones.

Part 2: Experimental Protocol (Self-Validating System)

4-Butoxyaniline is typically a liquid or low-melting solid (mp ~64°C, though often liquid at room temp due to supercooling or impurities). The Attenuated Total Reflectance (ATR) technique is superior to KBr pellets for this compound due to the prevention of moisture absorption and ease of handling.

Safety & Handling

-

Hazards: Acutely toxic if swallowed/inhaled; skin irritant.[1]

-

PPE: Nitrile gloves, safety goggles, fume hood.

-

Pre-Check: Ensure the sample is clear (darkening indicates oxidation to azo/nitro compounds).

Instrument Configuration

-

Technique: Single-Bounce ATR (Diamond or ZnSe crystal).

-

Detector: DTGS (Deuterated Triglycine Sulfate) for standard linearity.

-

Resolution:

(Optimal balance of signal-to-noise and peak separation). -

Accumulation: 32 scans (background) / 32 scans (sample).

-

Apodization: Happ-Genzel or Boxcar.

Acquisition Workflow

Caption: Step-by-step ATR acquisition workflow ensuring spectral validity.

Part 3: Spectral Analysis & Band Assignment

The following analysis dissects the spectrum into three critical regions. The data presented represents the Free Base form.

Region I: High Wavenumber ( )

This region confirms the presence of the primary amine and the butyl chain.

-

The Amine Doublet: Primary amines exhibit two N-H stretching bands.[2][3][4]

- (Asymmetric): ~3420–3450 cm⁻¹

- (Symmetric): ~3340–3360 cm⁻¹

-

Diagnostic Check: If these merge into a single peak or disappear, the amine may be protonated (salt form) or secondary (impurity).

-

The Alkyl Envelope: The butyl group generates a complex cluster of C-H stretches below 3000 cm⁻¹.

- : 2960–2930 cm⁻¹

- : 2870–2860 cm⁻¹

Region II: The Fingerprint & Ether Zone ( )

This is the most information-dense region.

-

Amine Scissoring (

): A sharp band near 1620 cm⁻¹ . -

Aromatic Ring Breathing: Two distinct bands at ~1600 cm⁻¹ and ~1510 cm⁻¹ . The 1510 band is often very intense in p-substituted anilines due to the change in dipole moment along the N-Ph-O axis.

-

The Ether "Super-Band": The asymmetric C-O-C stretch for aryl alkyl ethers is exceptionally strong. Look for a massive peak at 1235–1245 cm⁻¹ . This is the "anchor" peak for 4-butoxyaniline.

Region III: Substitution Validation ( )

To confirm the para (1,4) substitution and rule out ortho or meta isomers:

-

Out-of-Plane (OOP) Bending: Para-disubstituted benzene rings show a strong, solitary band in the 800–850 cm⁻¹ range (typically ~825 cm⁻¹).

-

Contrast: Ortho isomers typically show a band near 750 cm⁻¹; Meta isomers show bands near 690 & 780 cm⁻¹.

Summary Assignment Table

| Frequency (cm⁻¹) | Functional Group | Mode Assignment | Intensity | Diagnostic Value |

| 3430 ± 10 | Primary Amine | N-H Stretch (Asymmetric) | Medium | Confirms |

| 3350 ± 10 | Primary Amine | N-H Stretch (Symmetric) | Medium | Confirms |

| 2958, 2872 | Butyl Chain | C-H Stretch ( | Strong | Confirms aliphatic tail |

| 1620 | Primary Amine | N-H Scissoring (Bend) | Medium | Distinguishes from OH |

| 1510 | Aromatic Ring | C=C Ring Stretch | Very Strong | Indicative of p-substitution |

| 1240 ± 5 | Aryl Ether | C-O-C Asym. Stretch | Strongest | Confirms Butoxy attachment |

| 1175 | C-N Bond | C-N Stretch | Strong | Linkage to ring |

| 825 ± 5 | Benzene Ring | C-H OOP Bending | Strong | Validates Para-substitution |

Part 4: Troubleshooting & Artifact Management

Common Impurities

-

Oxidation (The "Brown" Sample): Anilines oxidize easily.

-

Spectral Sign: Appearance of a nitro/nitroso band near 1530 cm⁻¹ or broadening of the amine region.

-

Action: Distill or recrystallize if these peaks appear.

-

-

Water Contamination:

-

Spectral Sign: Broad, rounded hump centered at 3300 cm⁻¹ obscuring the sharp N-H doublet.

-

Action: Dry sample over

or vacuum desiccation.

-

-

Salt Formation (HCl salt):

-

Spectral Sign: Disappearance of the sharp 3400/3300 doublet. Appearance of a broad "ammonium band" between 3000–2500 cm⁻¹ .

-

The Carbon Dioxide Trap

In ATR, the path length changes with wavelength. Atmospheric

-

Protocol: Ensure the "Check" step in the workflow (Section 2.3) is followed.

References

-

NIST Chemistry WebBook. Infrared Spectra of Aniline Derivatives. National Institute of Standards and Technology.[5][6][7][8][9] Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[10] (Authoritative text on N-H and C-O-C assignments).

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

-

PubChem. 4-Butoxyaniline Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 4-(Tert-butoxy)aniline | C10H15NO | CID 11159518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Welcome to the NIST WebBook [webbook.nist.gov]

- 6. NIST Chemistry WebBook [webbook.nist.gov]

- 7. Aniline, n-tert-butyl-, [webbook.nist.gov]

- 8. Butane [webbook.nist.gov]

- 9. Quantitative Infrared Database [webbook.nist.gov]

- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

mass spectrometry of 4-Butoxyaniline

An In-Depth Guide to the Mass Spectrometry of 4-Butoxyaniline: From Method Development to Spectral Interpretation

Introduction

4-Butoxyaniline, a substituted aniline derivative with the chemical formula C₁₀H₁₅NO, serves as a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Its structural characterization is paramount for quality control, reaction monitoring, and metabolite identification in drug development. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose. Its high sensitivity and ability to provide detailed structural information through fragmentation analysis make it an indispensable tool for researchers.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the mass spectrometric analysis of 4-Butoxyaniline. We will move beyond procedural steps to explore the underlying principles that govern instrument selection, method development, and the interpretation of mass spectra. The focus is on building a robust, self-validating analytical approach grounded in the fundamental chemistry of the molecule.

Core Principles and Method Selection: The Case for GC-EI-MS

For a semi-volatile and thermally stable molecule like 4-Butoxyaniline, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[3][4] The GC component provides excellent separation of the analyte from the sample matrix, while the MS delivers confident identification.

1.1. Ionization Technique: Electron Ionization (EI)

The standard ionization technique for GC-MS is Electron Ionization (EI). In this "hard" ionization method, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged radical ion known as the molecular ion (M⁺•).[5] This high energy transfer leads to extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation.[5][6] While the molecular ion may sometimes be of low intensity, the rich fragmentation pattern it produces is often more informative for unambiguous identification than a simple molecular weight measurement.

1.2. A Softer Alternative: Chemical Ionization (CI)

In cases where the EI spectrum yields a weak or absent molecular ion, a "softer" ionization technique like Chemical Ionization (CI) can be employed.[7] CI uses a reagent gas (e.g., methane) which is ionized first. These reagent gas ions then react with the analyte molecule in a gentler proton transfer reaction, typically forming a protonated molecule [M+H]⁺.[7] This process imparts less energy to the analyte, resulting in significantly less fragmentation and a prominent peak corresponding to the molecular weight, which can be crucial for confirming the identity of an unknown.

Experimental Protocol: A Validated GC-MS Workflow

The following protocol outlines a robust method for the analysis of 4-Butoxyaniline. The parameters are chosen to ensure good chromatographic peak shape, efficient ionization, and high-quality spectral data. The U.S. Environmental Protection Agency (EPA) recommends GC-MS for the absolute identification of aniline derivatives in samples.[8]

Workflow Diagram: From Sample to Spectrum

Caption: GC-MS workflow for 4-Butoxyaniline analysis.

Step-by-Step Methodology

-

Standard/Sample Preparation:

-

Accurately weigh approximately 10 mg of 4-Butoxyaniline standard.

-

Dissolve in ethyl acetate to a concentration of 1 mg/mL to create a stock solution.

-

Perform serial dilutions from the stock solution to prepare working standards (e.g., 1-100 µg/mL).

-

Dilute unknown samples with ethyl acetate to fall within the calibration range.

-

Transfer the final solutions to 2 mL amber glass GC vials with PTFE-lined caps.

-

-

Instrument Configuration: The following table summarizes the recommended starting parameters for a standard capillary GC-MS system.

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace-level analysis. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of 4-Butoxyaniline without thermal degradation. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | A standard non-polar column providing excellent separation for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A robust temperature program that ensures good peak shape and elution of the analyte in a reasonable time. |

| MS System | ||

| Ion Source | Electron Ionization (EI) | Standard for generating reproducible, library-searchable fragmentation patterns.[9] |

| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with minimizing thermal degradation in the source. |

| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission and prevents contamination of the mass filter. |

| Electron Energy | 70 eV | The industry standard energy for creating consistent and comparable mass spectra.[5] |

| Mass Range | m/z 40-450 | A scan range that covers the molecular ion and all expected fragments of 4-Butoxyaniline. |

| Solvent Delay | 3 minutes | Prevents the high concentration of injection solvent from entering and saturating the MS detector. |

Decoding the Spectrum: Fragmentation Analysis

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. For 4-Butoxyaniline (Molecular Weight: 165.23 g/mol ), the EI mass spectrum is predicted to show a distinct molecular ion peak and several characteristic fragment ions that confirm its structure.[2]

Molecular Ion (M⁺•)

The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 165. As an aromatic compound, 4-Butoxyaniline should exhibit a reasonably stable molecular ion, making its identification straightforward.[10]

Key Fragmentation Pathways

The fragmentation of 4-Butoxyaniline is governed by the functional groups present: the butoxy ether and the aniline moiety. The energetically unstable molecular ion will break apart in predictable ways to form more stable charged fragments.[6]

-

McLafferty Rearrangement (Loss of Butene): This is a highly characteristic fragmentation for molecules containing an ether linkage with at least one gamma-hydrogen. A six-membered ring transition state facilitates the transfer of a hydrogen atom from the butyl chain to the ether oxygen, leading to the neutral loss of butene (C₄H₈, 56 Da). The resulting fragment is the radical cation of 4-aminophenol. This is often a very prominent peak.

-

m/z 109: [M - 56]⁺•

-

-

Alpha-Cleavage (Loss of Propyl Radical): Cleavage of the C-C bond alpha to the oxygen atom (the bond between the first and second carbon of the butyl chain) results in the loss of a propyl radical (•C₃H₇, 43 Da). The resulting ion is stabilized by resonance involving the oxygen atom and the aromatic ring.

-

m/z 122: [M - 43]⁺

-

-

Benzylic-type Cleavage (Loss of Butyl Radical): Cleavage of the C-O bond results in the loss of a butyl radical (•C₄H₉, 57 Da). This generates a resonance-stabilized phenoxy cation.

-

m/z 108: [M - 57]⁺

-

Summary of Predicted Fragments

| m/z | Proposed Fragment Ion | Neutral Loss | Mechanism |

| 165 | C₁₀H₁₅NO⁺• | - | Molecular Ion (M⁺•) |

| 122 | C₇H₈NO⁺ | •C₃H₇ (Propyl radical) | Alpha-Cleavage |

| 109 | C₆H₇NO⁺• | C₄H₈ (Butene) | McLafferty Rearrangement |

| 108 | C₆H₆NO⁺ | •C₄H₉ (Butyl radical) | C-O Bond Cleavage |

| 93 | C₆H₇N⁺• | •OC₄H₈ | Loss of butoxy radical |

| 65 | C₅H₅⁺ | C₂H₂ from [C₆H₅N]⁺• | Aromatic Ring Fragmentation |

Fragmentation Diagram

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Butoxyaniline 97 4344-55-2 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Video: Chemical Ionization (CI) Mass Spectrometry [jove.com]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Safety Guide to 4-Butoxyaniline for Laboratory Professionals